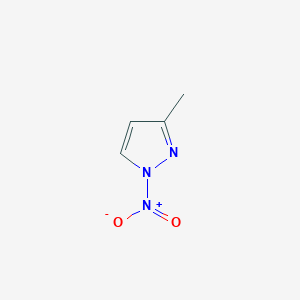

3-Methyl-1-nitro-1H-pyrazole

Description

BenchChem offers high-quality 3-Methyl-1-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-4-2-3-6(5-4)7(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLZIVIPHUHRKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342398 | |

| Record name | 3-Methyl-1-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31163-84-5 | |

| Record name | 3-Methyl-1-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-1-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-1-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a detailed synthetic protocol, drawing upon established methodologies for the N-nitration of pyrazoles, and provides a thorough description of the analytical techniques required for its structural elucidation and purity assessment. The causality behind experimental choices is explained, ensuring a deep understanding of the underlying chemical principles. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyrazole derivatives and for professionals in the field of drug development exploring new chemical entities.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2] This five-membered heterocyclic ring system, containing two adjacent nitrogen atoms, is a key structural motif in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the antipsychotic CDPPB.[1][2] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of its physicochemical properties and biological effects.[1]

The introduction of a nitro group onto the pyrazole ring can significantly modulate its electronic properties and biological activity. Nitropyrazoles are not only important intermediates in the synthesis of more complex molecules but have also garnered attention as energetic materials due to their high nitrogen content and density.[3][4] Specifically, N-nitropyrazoles are a class of compounds where the nitro group is attached to one of the nitrogen atoms of the pyrazole ring. 3-Methyl-1-nitro-1H-pyrazole is a member of this class, and a detailed understanding of its synthesis and properties is crucial for its potential applications.

This guide will focus on the practical aspects of synthesizing and characterizing 3-Methyl-1-nitro-1H-pyrazole, providing a robust framework for its preparation and analysis in a laboratory setting.

Synthesis of 3-Methyl-1-nitro-1H-pyrazole

The synthesis of 3-Methyl-1-nitro-1H-pyrazole is typically achieved through the direct N-nitration of 3-methylpyrazole. The choice of nitrating agent is critical to favor the formation of the N-nitro product over C-nitration (nitration on the pyrazole ring's carbon atoms). A common and effective method involves the use of a mixture of nitric acid and acetic anhydride.

Reaction Mechanism and Rationale

The nitration of 3-methylpyrazole with a mixture of nitric acid and acetic anhydride proceeds through the formation of acetyl nitrate (CH3COO-NO2), a potent electrophile. The lone pair of electrons on the N1 nitrogen of the pyrazole ring acts as a nucleophile, attacking the electrophilic nitrogen of acetyl nitrate. This is followed by the elimination of acetic acid to yield the N-nitropyrazole.

The use of acetic anhydride serves two primary purposes: it acts as a dehydrating agent, removing any water present in the nitric acid that could lead to side reactions, and it facilitates the formation of the highly reactive acetyl nitrate. Conducting the reaction at low temperatures (typically 0-5 °C) is crucial to control the exothermic nature of the reaction and to minimize the formation of undesired byproducts, including C-nitrated isomers and decomposition products.

Caption: Proposed mechanism for the N-nitration of 3-methylpyrazole.

Detailed Experimental Protocol

Safety Precautions: This reaction involves the use of strong acids and anhydrides. It is essential to perform the experiment in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

-

3-Methylpyrazole (97%)

-

Acetic anhydride (≥98%)

-

Fuming nitric acid (≥90%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice-salt bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar and cooled in an ice-salt bath to 0 °C, slowly add fuming nitric acid dropwise to acetic anhydride with constant stirring. Maintain the temperature below 10 °C throughout the addition. Allow the mixture to stir for an additional 15 minutes at 0 °C to ensure the complete formation of acetyl nitrate.

-

Nitration Reaction: Dissolve 3-methylpyrazole in dichloromethane (DCM) in a separate flask. Cool this solution to 0 °C in an ice-salt bath.

-

Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3-methylpyrazole in DCM over a period of 30-60 minutes. Carefully monitor the temperature and maintain it between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer (DCM).

-

Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid - perform this step carefully due to potential gas evolution), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of 3-Methyl-1-nitro-1H-pyrazole

A thorough characterization is essential to confirm the identity and purity of the synthesized 3-Methyl-1-nitro-1H-pyrazole. The following spectroscopic techniques are recommended.

Spectroscopic Data Summary

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ, ppm) | H5: ~8.0-8.2 ppm (d), H4: ~6.5-6.7 ppm (d), CH₃: ~2.5-2.7 ppm (s) |

| Coupling Constant (J, Hz) | J₄,₅: ~2-3 Hz | |

| ¹³C NMR | Chemical Shift (δ, ppm) | C3: ~150-155 ppm, C5: ~135-140 ppm, C4: ~110-115 ppm, CH₃: ~12-15 ppm |

| FT-IR | Wavenumber (cm⁻¹) | Asymmetric NO₂ stretch: ~1550-1580 cm⁻¹, Symmetric NO₂ stretch: ~1340-1370 cm⁻¹, C-H stretch (aromatic): ~3100-3150 cm⁻¹, C-H stretch (aliphatic): ~2900-3000 cm⁻¹ |

| Mass Spec (EI) | m/z | Molecular Ion [M]⁺: 127.04, Fragmentation pattern showing loss of NO₂ (m/z 81) |

Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the molecular structure by identifying the chemical environment of the protons and carbon atoms.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: The expected ¹H NMR spectrum will show three distinct signals: a doublet for the proton at the 5-position, a doublet for the proton at the 4-position, and a singlet for the methyl protons. The coupling constant between H4 and H5 will be small, characteristic of pyrazole ring protons. The ¹³C NMR will show four signals corresponding to the three pyrazole ring carbons and the methyl carbon.

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule, particularly the nitro group.

-

Methodology:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: The key diagnostic peaks will be the strong asymmetric and symmetric stretching vibrations of the N-NO₂ group.

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Methodology:

-

Instrumentation: Obtain the mass spectrum using an electron ionization (EI) mass spectrometer.

-

Data Analysis: The mass spectrum should show a molecular ion peak at m/z 127 corresponding to the molecular formula C₄H₅N₃O₂.[5] A prominent fragment ion at m/z 81, resulting from the loss of the nitro group (NO₂), is also expected.

-

Caption: A typical workflow for the characterization of synthesized compounds.

Potential Applications in Drug Development and Beyond

The incorporation of a nitro group can significantly influence the pharmacological profile of a molecule. Nitropyrazoles have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The nitro group can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other interactions with biological targets.[1]

Furthermore, the electron-withdrawing nature of the nitro group makes the pyrazole ring more susceptible to nucleophilic substitution reactions, opening up avenues for further chemical modifications and the generation of diverse compound libraries for drug discovery screening.

Beyond pharmaceuticals, N-nitropyrazoles are of interest in the field of energetic materials.[4] Their high nitrogen content and oxygen balance contribute to their energetic properties. While 3-Methyl-1-nitro-1H-pyrazole itself may not be a primary explosive, it can serve as a precursor for the synthesis of more complex and potent energetic compounds.[4]

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 3-Methyl-1-nitro-1H-pyrazole. By understanding the underlying chemical principles and following the outlined protocols, researchers can confidently prepare and validate this valuable heterocyclic building block. The comprehensive characterization data serves as a benchmark for ensuring the quality and purity of the synthesized compound, which is paramount for its subsequent use in drug discovery, materials science, and other areas of chemical research.

References

- Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022). RSC Advances, 12(51), 33235-33244.

- Zhang, S., Gao, Z., Lan, D., Jia, Q., Liu, N., Zhang, J., & Kou, K. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475.

- Finnegan, R. A., & Smith, R. F. (1966). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 1919-1925.

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3]triazin-7(6H). (2021). Molecules, 26(18), 5649.

- Chen, X. (2004). Synthesis of 3-Nitropyrazole.

- 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(10), o2156.

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3]triazin-7(6H)-ones and Derivatives. (2021). Molecules, 26(18), 5649.

-

1H-Pyrazole, 3-methyl-4-nitro-. (n.d.). PubChem. Retrieved from [Link]

- Synethsis and characterization of 3-nitropyrazole and its salts. (2018).

- (PDF) Nitropyrazoles (review). (2015).

- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). Organic Letters, 26(28), 5946-5950.

- Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). Molecules, 28(18), 6527.

- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (2021). RSC Advances, 11(38), 23636-23645.

- Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (1969). The Journal of Organic Chemistry, 34(11), 3362-3366.

- Direct nitration of five membered heterocycles. (2001).

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(8), 915-934.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing.

-

3-Nitropyrazole. (n.d.). PubChem. Retrieved from [Link]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(3), 678.

- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 49-59.

- Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. (2025). BenchChem.

- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-794.

- Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. (2020).

-

3-methyl-4-nitro-1H-pyrazole - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

- 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer. (2019). New Journal of Chemistry, 43(35), 13827-13831.

- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2017). Molecules, 22(11), 1888.

- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1494.

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazole, 3-methyl-4-nitro- | C4H5N3O2 | CID 79255 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-1-nitro-1H-pyrazole

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methyl-1-nitro-1H-pyrazole. Due to its nature as a reactive intermediate, direct experimental data for this N-nitropyrazole is limited. This document, therefore, synthesizes information from computational studies and established knowledge of related N-nitropyrazole compounds to predict its properties. A significant focus is placed on its synthesis, inherent instability, and its propensity to rearrange into more stable C-nitro isomers. This guide also offers detailed, field-proven experimental protocols for the characterization of the closely related and stable isomer, 3-methyl-4-nitro-1H-pyrazole, to provide a comparative framework and practical methodologies for researchers in this field.

Introduction: The Elusive Nature of N-Nitropyrazoles

Nitropyrazoles are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science, often explored for their energetic properties.[1] A critical distinction within this class lies in the position of the nitro group: on a carbon atom (C-nitro) or a nitrogen atom (N-nitro) of the pyrazole ring. 3-Methyl-1-nitro-1H-pyrazole, the subject of this guide, is an N-nitropyrazole.

N-nitropyrazoles are generally less stable than their C-nitro counterparts.[2] They are often synthesized as intermediates that, under thermal conditions, undergo rearrangement to the more thermodynamically stable C-nitropyrazoles.[1][3] This inherent instability makes the isolation and comprehensive experimental characterization of 3-Methyl-1-nitro-1H-pyrazole challenging. Consequently, much of our understanding of its physicochemical properties is derived from computational modeling and by analogy to other characterized N-nitropyrazoles.

This guide aims to provide a detailed theoretical and practical framework for understanding this reactive molecule. We will delve into its predicted properties, its synthesis and reactivity, and provide robust protocols for the characterization of a stable, commercially available isomer to aid researchers in this domain.

Molecular Structure and Isomerism

The foundational structure of 3-Methyl-1-nitro-1H-pyrazole is a five-membered aromatic ring composed of three carbon atoms and two adjacent nitrogen atoms, with a methyl group at the C3 position and a nitro group at the N1 position.

Tautomerism of the Precursor

It is crucial to understand that the precursor, 3-methyl-1H-pyrazole, exists as a mixture of two tautomers in solution: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. The nitration at the N1 position effectively "locks" the molecule into a single isomer, derived from the 3-methyl tautomer.

Caption: Tautomeric equilibrium of the 3-methyl-1H-pyrazole precursor.

Predicted Molecular Properties

While extensive experimental data for 3-Methyl-1-nitro-1H-pyrazole is unavailable, its fundamental properties can be calculated.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂ | - |

| Molecular Weight | 127.10 g/mol | - |

| Exact Mass | 127.038176 u | - |

| Topological Polar Surface Area | 63.6 Ų | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 1 | Predicted |

Synthesis and Reactivity

The synthesis of N-nitropyrazoles is typically achieved through the nitration of the corresponding pyrazole with a suitable nitrating agent, often under carefully controlled, low-temperature conditions to prevent immediate rearrangement.

General Synthetic Pathway

The synthesis of 3-nitropyrazole from pyrazole is a well-documented two-step process that proceeds via an N-nitropyrazole intermediate.[1][4] A similar pathway can be proposed for the synthesis of 3-Methyl-1-nitro-1H-pyrazole.

Caption: Proposed synthetic pathway for 3-Methyl-1-nitro-1H-pyrazole and its subsequent rearrangement.

Experimental Protocol: Synthesis of 3-Methyl-1-nitro-1H-pyrazole (Hypothetical)

Disclaimer: This is a hypothetical protocol based on established methods for N-nitropyrazole synthesis. This reaction should be performed with extreme caution in a controlled laboratory setting by trained professionals, as N-nitro compounds can be energetic.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-methyl-1H-pyrazole (1.0 eq) in acetic anhydride at -5°C to 0°C.

-

Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride dropwise to the pyrazole solution, ensuring the temperature does not exceed 5°C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5°C for 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or low-temperature NMR if possible.

-

Work-up (Low Temperature): Once the starting material is consumed, pour the reaction mixture onto crushed ice and neutralize with a cold, dilute solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with cold diethyl ether or ethyl acetate.

-

Drying and Concentration: Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to yield crude 3-Methyl-1-nitro-1H-pyrazole.

Causality Note: The use of low temperatures throughout the synthesis and work-up is critical to minimize the thermal rearrangement of the N-nitro product to the more stable C-nitro isomers.

Chemical Reactivity: The N- to C-Nitro Rearrangement

The defining chemical property of 3-Methyl-1-nitro-1H-pyrazole is its propensity to undergo thermal rearrangement to form 3-methyl-4-nitro-1H-pyrazole and potentially 5-methyl-4-nitro-1H-pyrazole. This reaction is typically performed by refluxing the N-nitro intermediate in a high-boiling solvent like dichlorobenzene or benzonitrile.[3] This rearrangement is a key consideration in any application of this compound, as it is likely to be the predominant species under many experimental conditions.

Predicted and Comparative Spectroscopic and Physicochemical Properties

Due to its transient nature, a full experimental dataset for 3-Methyl-1-nitro-1H-pyrazole is not available. The following sections provide predicted data based on computational studies of nitropyrazoles and experimental data for the stable isomer, 3-methyl-4-nitro-1H-pyrazole, for comparison.

Spectroscopic Data

Computational studies have been employed to predict the NMR chemical shifts of a wide range of nitropyrazoles, including N-nitro derivatives.[5]

Table of Predicted vs. Experimental Spectroscopic Data

| Technique | 3-Methyl-1-nitro-1H-pyrazole (Predicted) | 3-Methyl-4-nitro-1H-pyrazole (Experimental) [6][7] |

| ¹H NMR (ppm) | Signals for methyl, H4, and H5 protons. Chemical shifts would be influenced by the electron-withdrawing N-nitro group. | δ ~13.5 (br s, 1H, NH), ~8.4 (s, 1H, H5), ~2.6 (s, 3H, CH₃) in DMSO-d₆. |

| ¹³C NMR (ppm) | Distinct signals for C3, C4, C5, and the methyl carbon. | δ ~145 (C3), ~138 (C4), ~129 (C5), ~14 (CH₃) in DMSO-d₆. |

| IR (cm⁻¹) | Strong absorptions expected for N-NO₂ asymmetric (~1600-1650 cm⁻¹) and symmetric (~1250-1300 cm⁻¹) stretching. | Strong absorptions for C-NO₂ asymmetric (~1550 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching. |

| Mass Spec (m/z) | M⁺ at 127. Fragmentation would likely involve loss of NO₂. | M⁺ at 127. Fragmentation patterns are well-documented.[6] |

Physicochemical Properties

The following table contrasts the predicted properties of the N-nitro isomer with the known properties of the C-nitro isomer.

| Property | 3-Methyl-1-nitro-1H-pyrazole (Predicted) | 3-Methyl-4-nitro-1H-pyrazole (Experimental) [8][9] |

| Appearance | Likely a low-melting solid or oil. | White to pale cream crystalline powder. |

| Melting Point | Expected to be low; may decompose on heating. | 133-139 °C |

| Boiling Point | Not applicable; likely to decompose and rearrange. | ~300 °C (Predicted) |

| Solubility | Likely soluble in common organic solvents. | Slightly soluble in water. |

| Stability | Thermally unstable; rearranges to C-nitro isomers. | Thermally stable solid. |

Experimental Protocols for Characterization of 3-Methyl-4-nitro-1H-pyrazole

The following protocols for the stable C-nitro isomer serve as a validated reference for researchers. These methods could be adapted for the low-temperature analysis of the N-nitro isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 3-methyl-4-nitro-1H-pyrazole and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal reference (δ 0.00 ppm).

-

¹H NMR Parameters:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Parameters:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more.

-

-

Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups, particularly the nitro group.

-

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Key Vibrations: Look for characteristic strong peaks for the asymmetric (~1550 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching of the C-NO₂ group.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and analyze the fragmentation pattern.

-

Methodology:

-

Technique: Electron Ionization (EI) mass spectrometry is suitable.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Analysis: Identify the molecular ion peak (M⁺) at m/z 127. Analyze the fragmentation pattern, which may include the loss of NO₂ (m/z 81) and other characteristic fragments.[6]

-

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. chem-casts.com [chem-casts.com]

- 8. 1H-Pyrazole, 3-methyl-4-nitro- | C4H5N3O2 | CID 79255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Methyl-1-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational properties of 3-Methyl-1-nitro-1H-pyrazole. In the absence of an experimental crystal structure, this guide leverages insights from computational chemistry studies on a broad range of nitropyrazoles to present a robust theoretical model of the molecule's geometry. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are discussed. The guide delves into the conformational preferences of the 1-nitro group, a critical factor influencing the molecule's electronic properties and intermolecular interactions. Methodologies for the synthesis and computational analysis of this class of compounds are also presented to provide a comprehensive resource for researchers.

Introduction

Nitropyrazoles are a class of heterocyclic compounds that have garnered significant interest for their diverse applications, ranging from energetic materials to pharmaceuticals.[1][2] The introduction of a nitro group onto the pyrazole ring dramatically influences the molecule's electronic structure, stability, and reactivity. 3-Methyl-1-nitro-1H-pyrazole, a member of this family, presents a unique combination of a methyl group at the 3-position and a nitro group at the 1-position of the pyrazole ring. Understanding the precise three-dimensional arrangement of this molecule is paramount for predicting its behavior in various chemical and biological systems. This guide aims to provide a comprehensive overview of its molecular structure and conformation, drawing upon established principles and computational studies of related nitropyrazole derivatives.

Molecular Structure of 3-Methyl-1-nitro-1H-pyrazole

While an experimental crystal structure for 3-Methyl-1-nitro-1H-pyrazole has not been reported in the literature, its molecular geometry can be reliably predicted using computational methods such as Density Functional Theory (DFT). DFT calculations have proven to be a powerful tool for determining the structures and properties of nitropyrazole derivatives with a high degree of accuracy.[2]

The molecular structure is characterized by a planar five-membered pyrazole ring. The methyl group is attached to the C3 atom, and the nitro group is bonded to the N1 atom of the pyrazole ring.

Figure 1: Predicted molecular structure of 3-Methyl-1-nitro-1H-pyrazole with estimated bond lengths.

Key Structural Parameters

The geometric parameters of 3-Methyl-1-nitro-1H-pyrazole can be estimated based on computational studies of similar nitropyrazole structures. The following table summarizes the predicted bond lengths, bond angles, and a key dihedral angle.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-N2 | ~1.38 |

| N2-C3 | ~1.34 |

| C3-C4 | ~1.40 |

| C4-C5 | ~1.36 |

| C5-N1 | ~1.35 |

| C3-C(methyl) | ~1.50 |

| N1-N(nitro) | ~1.42 |

| N(nitro)-O | ~1.22 |

| Bond Angles (°) ** | |

| C5-N1-N2 | ~111 |

| N1-N2-C3 | ~106 |

| N2-C3-C4 | ~110 |

| C3-C4-C5 | ~107 |

| C4-C5-N1 | ~106 |

| Dihedral Angle (°) ** | |

| C5-N1-N(nitro)-O | ~0 (or ~180) |

Note: These values are estimations based on computational data for related nitropyrazoles and may vary slightly with different levels of theory.

Conformational Analysis of the 1-Nitro Group

A critical aspect of the molecular structure of 3-Methyl-1-nitro-1H-pyrazole is the conformation of the nitro group relative to the pyrazole ring. The rotation of the N-NO2 bond is a key determinant of the molecule's electronic properties. Computational studies on 1-nitro-1H-pyrazoles have shown that the planarity of the system is influenced by substituents on the pyrazole ring.[1]

For 1-nitro-1H-pyrazoles without bulky substituents at the 5-position, a planar conformation, where the nitro group is coplanar with the pyrazole ring, is generally the most stable.[1] This planarity allows for maximum conjugation between the pi-system of the pyrazole ring and the nitro group. In the case of 3-Methyl-1-nitro-1H-pyrazole, the methyl group at the 3-position is not expected to exert a significant steric hindrance on the 1-nitro group. Therefore, a planar or near-planar conformation is predicted to be the low-energy state.

The rotational barrier of the nitro group in related aromatic systems, such as nitrobenzene, is relatively small, on the order of a few kcal/mol. This suggests that while the planar conformation is preferred, deviations from planarity can occur, particularly in different environments or upon intermolecular interactions.

Figure 3: Proposed workflow for the synthesis of 3-Methyl-1-nitro-1H-pyrazole.

Step-by-Step Protocol:

-

Nitration: To a solution of 3-methylpyrazole in a suitable solvent such as acetic anhydride, a nitrating agent, typically a mixture of nitric acid and acetic anhydride, is added dropwise at a controlled low temperature (e.g., 0-5 °C).

-

Reaction Quenching: After the addition is complete, the reaction mixture is stirred for a specified period at low temperature and then carefully quenched by pouring it onto ice water.

-

Extraction: The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The resulting crude product, which may contain a mixture of isomers, is then purified by column chromatography on silica gel to isolate the desired 3-Methyl-1-nitro-1H-pyrazole.

-

Characterization: The structure of the purified product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Computational Methodology for Structural Analysis

The following protocol outlines a standard computational approach for determining the molecular structure and conformational profile of 3-Methyl-1-nitro-1H-pyrazole.

Computational Workflow:

Figure 4: Workflow for the computational analysis of 3-Methyl-1-nitro-1H-pyrazole.

Step-by-Step Protocol:

-

Initial Structure Generation: A 3D model of 3-Methyl-1-nitro-1H-pyrazole is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p). [1]This process finds the lowest energy arrangement of the atoms.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data and predicted vibrational spectra (IR and Raman).

-

Conformational Search: To investigate the rotational barrier of the nitro group, a series of constrained optimizations or a potential energy surface scan is performed. The dihedral angle C5-N1-N(nitro)-O is systematically varied (e.g., in 10° increments from 0° to 180°), and the energy is calculated at each step. This allows for the determination of the energy profile for the rotation and the identification of the most stable conformer(s) and transition states.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of 3-Methyl-1-nitro-1H-pyrazole based on current computational and synthetic knowledge. The molecule is predicted to have a planar pyrazole ring with a nearly coplanar 1-nitro group in its lowest energy conformation. This structural information is foundational for understanding its chemical reactivity, intermolecular interactions, and potential applications in materials science and drug discovery. The provided synthetic and computational methodologies offer practical guidance for researchers working with this and related nitropyrazole compounds. Future experimental studies, particularly X-ray crystallographic analysis, would be invaluable for validating and refining the computational models presented herein.

References

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(2), 97-110. Available at: [Link] [1]2. Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory. Chinese Journal of Energetic Materials, 18(3), 252-256. Available at: [Link]

Sources

Spectroscopic Characterization of 3-Methyl-1-nitro-1H-pyrazole: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic signature of 3-Methyl-1-nitro-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this compound. In the absence of extensive published experimental data for this specific isomer, this guide leverages predictive methodologies and comparative analysis with structurally related analogues to provide a robust framework for its characterization.

Introduction

3-Methyl-1-nitro-1H-pyrazole is a heterocyclic compound of interest in medicinal chemistry and materials science. The introduction of a nitro group onto the pyrazole ring system significantly influences its electronic properties and potential as a synthetic building block. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior. This guide explains the causal relationships behind experimental choices and provides self-validating protocols for acquiring and interpreting spectroscopic data.

Molecular Structure and Isomerism

It is crucial to distinguish 3-Methyl-1-nitro-1H-pyrazole from its isomers, such as 3-methyl-4-nitro-1H-pyrazole and 1-methyl-3-nitropyrazole. The position of the methyl and nitro groups dramatically alters the molecule's symmetry and electronic distribution, leading to distinct spectroscopic fingerprints.

Caption: Molecular structure of 3-Methyl-1-nitro-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3-Methyl-1-nitro-1H-pyrazole, providing information on the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl protons and the two aromatic protons on the pyrazole ring.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~2.4 | Singlet | 3H | -CH₃ | The methyl group at the C3 position is expected to resonate in this region. |

| ~6.5 | Doublet | 1H | H4 | The proton at the C4 position is coupled to the H5 proton. |

| ~8.0 | Doublet | 1H | H5 | The proton at the C5 position is deshielded by the adjacent N-nitro group and is coupled to the H4 proton. |

Predictions are based on standard chemical shift values and analysis of related structures.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will provide insight into the carbon framework of the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~14 | -CH₃ | The methyl carbon is expected in the aliphatic region. |

| ~110 | C4 | The C4 carbon is shielded relative to C5. |

| ~135 | C5 | The C5 carbon is deshielded due to its proximity to the N-nitro group. |

| ~150 | C3 | The C3 carbon, substituted with the methyl group, will be significantly downfield. |

Predictions are based on established increments for substituents on a pyrazole ring.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-1-nitro-1H-pyrazole in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-pulse spectrum with a 30-degree pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

Process the data with an exponential window function and Fourier transform.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 240 ppm, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

-

Process the data with an exponential window function and Fourier transform.

-

Reference the spectrum to the solvent peaks.

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule, particularly the nitro group.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | C-H stretch (aromatic) | Vibrations of the C-H bonds on the pyrazole ring. |

| ~2950-2850 | Medium | C-H stretch (aliphatic) | Vibrations of the C-H bonds of the methyl group. |

| ~1620-1580 | Strong | Asymmetric NO₂ stretch | The N-nitro group exhibits a strong characteristic asymmetric stretching vibration.[1] |

| ~1300-1270 | Strong | Symmetric NO₂ stretch | The corresponding symmetric stretching vibration of the N-nitro group is also a strong, diagnostic peak.[1] |

| ~1550-1450 | Medium-Strong | C=N and C=C stretching | Ring stretching vibrations of the pyrazole core. |

Predictions are based on characteristic group frequencies.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Predicted Mass Spectrometry Data

For 3-Methyl-1-nitro-1H-pyrazole (Molecular Weight: 127.10 g/mol ).

| m/z | Predicted Ion | Rationale for Fragmentation |

| 127 | [M]⁺ | Molecular ion peak. |

| 97 | [M - NO]⁺ | Loss of a nitro radical is a common fragmentation pathway for nitroaromatic compounds. |

| 81 | [M - NO₂]⁺ | Loss of the entire nitro group. |

| 80 | [M - NO₂ - H]⁺ | Subsequent loss of a hydrogen atom. |

| 54 | [C₃H₄N]⁺ | Fragmentation of the pyrazole ring. |

Interpretation of Fragmentation

The fragmentation of N-nitropyrazoles is expected to be initiated by the cleavage of the N-NO₂ bond. The resulting [M-NO₂]⁺ ion can then undergo further fragmentation of the pyrazole ring. The presence of the methyl group will also influence the fragmentation pathways.

Caption: Predicted fragmentation pathway for 3-Methyl-1-nitro-1H-pyrazole in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with either an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity for the molecular ion.

-

For fragmentation data, perform tandem MS (MS/MS) by selecting the molecular ion (m/z 127) as the precursor ion and applying collision-induced dissociation (CID).

-

Synthesis of 3-Methyl-1-nitro-1H-pyrazole

A plausible synthetic route involves the direct nitration of 3-methylpyrazole.

-

Reaction Setup: In a round-bottom flask cooled in an ice bath, slowly add 3-methylpyrazole to a nitrating mixture, such as nitric acid in acetic anhydride or trifluoroacetic anhydride.[2]

-

Reaction Conditions: Stir the mixture at low temperature (0-5 °C) for several hours.

-

Workup: Carefully quench the reaction by pouring it onto ice. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic features of 3-Methyl-1-nitro-1H-pyrazole. By combining predictive data with established spectroscopic principles and detailed experimental protocols, researchers are equipped to synthesize, identify, and characterize this compound with a high degree of confidence. The provided data and methodologies serve as a valuable resource for future studies involving this and related nitropyrazole derivatives.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79255, 1H-Pyrazole, 3-methyl-4-nitro-. Retrieved from [Link].

-

Pagan-Torres, Y. J., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1040, 137-145. Available at: [Link].

-

Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5086. Available at: [Link].

Sources

Tautomerism in 3-Methyl-1-nitro-1H-pyrazole: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the tautomeric phenomena observed in 3-methyl-1-nitro-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide delves into the structural nuances, analytical characterization, and computational modeling of its tautomeric forms. We present detailed, field-proven protocols for the synthesis, spectroscopic analysis (NMR and UV-Vis), and computational investigation using Density Functional Theory (DFT). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the study of pyrazole tautomerism. The interplay of tautomeric forms can significantly influence a molecule's biological activity, reactivity, and physical properties, making a thorough understanding essential for rational drug design and material development.[1][2]

Introduction: The Significance of Tautomerism in Pyrazole Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development.[2][3] In heterocyclic chemistry, annular tautomerism, where a proton can occupy two or more positions within a heterocyclic system, is of particular importance.[4][5] Pyrazole and its derivatives are well-known to exhibit this type of tautomerism, which can significantly impact their physicochemical properties, such as lipophilicity, pKa, and hydrogen bonding capacity.[1][6] These properties, in turn, govern a molecule's pharmacokinetic and pharmacodynamic profile.

The introduction of a nitro group, a potent electron-withdrawing substituent, into the pyrazole ring, as in 3-methyl-1-nitro-1H-pyrazole, adds another layer of complexity and interest. Nitro-heterocyclic compounds are a class of molecules with a broad spectrum of biological activities, including antibacterial and antiprotozoal effects.[7][8] The tautomeric state of such compounds can influence their mechanism of action and potential toxicity.[7] Therefore, a detailed understanding and characterization of the tautomeric equilibrium in 3-methyl-1-nitro-1H-pyrazole are crucial for harnessing its full potential in therapeutic applications.

This guide will provide a deep dive into the specific tautomeric forms of 3-methyl-1-nitro-1H-pyrazole, offering a synergistic approach that combines synthetic chemistry, advanced spectroscopic techniques, and computational modeling to provide a holistic understanding of this dynamic system.

The Tautomeric Landscape of 3-Methyl-1-nitro-1H-pyrazole

The primary form of tautomerism in N-unsubstituted pyrazoles is annular prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1][6] For 3-methyl-1H-pyrazole, this results in two tautomeric forms: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. However, the introduction of a nitro group on one of the nitrogen atoms, as in 3-methyl-1-nitro-1H-pyrazole, suggests a fixed substitution pattern. The key tautomeric considerations for this molecule would involve potential prototropic shifts if the "1-nitro" designation is a result of a synthetic pathway that could lead to isomeric products or if there are possibilities for other forms of tautomerism, such as nitro-aci-nitro tautomerism, although the latter is less common in aromatic systems.

For the purpose of this guide, we will consider the potential for the existence of two primary positional isomers arising from the synthesis, which can be considered tautomeric precursors: 3-methyl-1-nitro-1H-pyrazole and 5-methyl-1-nitro-1H-pyrazole . The relative stability and interconversion of these forms are critical aspects of their chemistry.

Tautomer1 [label="3-Methyl-1-nitro-1H-pyrazole", fillcolor="#F1F3F4"]; Tautomer2 [label="5-Methyl-1-nitro-1H-pyrazole", fillcolor="#F1F3F4"]; Equilibrium [label="⇌", shape=plaintext, fontsize=20];

Tautomer1 -- Equilibrium [dir=none]; Equilibrium -- Tautomer2 [dir=none]; }

Figure 1: Positional Isomers of Methyl-Nitropyrazole.Synthesis and Characterization

A robust understanding of the tautomerism of 3-methyl-1-nitro-1H-pyrazole begins with its synthesis and unambiguous characterization. The following sections provide detailed protocols for these crucial steps.

Synthesis of 3(5)-Methyl-1-nitro-1H-pyrazole

The synthesis of N-nitropyrazoles is typically achieved through the nitration of the corresponding N-unsubstituted pyrazole.[9][10] A common method involves the use of a nitrating agent such as nitric acid in the presence of a dehydrating agent like acetic anhydride or sulfuric acid. Thermal rearrangement of the initially formed N-nitropyrazole can then lead to C-nitropyrazoles.[11] For the synthesis of the target compound, we will focus on the N-nitration of 3-methyl-1H-pyrazole.

Experimental Protocol: Synthesis of 3(5)-Methyl-1-nitro-1H-pyrazole

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 3-methyl-1H-pyrazole (1.0 eq).

-

Solvent and Cooling: Add acetic anhydride (5.0 eq) to the flask and cool the mixture to 0-5 °C in an ice-salt bath.

-

Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride (2.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 3(5)-methyl-1-nitro-1H-pyrazole.

Start [label="3-Methyl-1H-pyrazole"]; Step1 [label="Dissolve in Acetic Anhydride\nCool to 0-5 °C"]; Step2 [label="Add HNO3 / Acetic Anhydride\n(T < 10 °C)"]; Step3 [label="Stir at 0-5 °C, then RT"]; Step4 [label="Quench with Ice"]; Step5 [label="Extract with Ethyl Acetate"]; Step6 [label="Wash with NaHCO3 and Brine"]; Step7 [label="Dry and Concentrate"]; End [label="Purified Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> Step6 -> Step7 -> End; }

Figure 2: Synthetic Workflow for 3(5)-Methyl-1-nitro-1H-pyrazole.Spectroscopic Characterization: Unraveling the Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for investigating tautomeric equilibria in solution.[12][13]

¹H and ¹³C NMR spectroscopy can provide definitive evidence for the presence of one or more tautomers in solution. The chemical shifts of the ring protons and carbons are highly sensitive to the position of the proton and the electronic environment of the ring.[6][14][15] In cases of rapid interconversion between tautomers on the NMR timescale, time-averaged signals are observed.

Experimental Protocol: NMR Analysis of Tautomerism

-

Sample Preparation: Prepare NMR samples by dissolving approximately 5-10 mg of the purified product in 0.6 mL of various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess the effect of solvent polarity on the tautomeric equilibrium.

-

¹H NMR Acquisition: Acquire ¹H NMR spectra at a field strength of at least 400 MHz. Key parameters include a spectral width of 16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 5 seconds.

-

¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. Key parameters include a spectral width of 220 ppm and a sufficient number of scans.

-

Data Analysis:

-

Analyze the chemical shifts and coupling constants of the pyrazole ring protons and carbons.

-

For 3-methyl-1-nitro-1H-pyrazole, expect distinct signals for the C3-methyl, C4-H, and C5-H.

-

For 5-methyl-1-nitro-1H-pyrazole, expect distinct signals for the C5-methyl, C4-H, and C3-H.

-

The presence of two sets of signals would indicate a slow exchange between tautomers, while a single set of averaged signals would suggest a rapid equilibrium.

-

Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations.

-

Table 1: Expected ¹³C NMR Chemical Shift Ranges for Pyrazole Tautomers

| Carbon Atom | 3-Methyl Tautomer (ppm) | 5-Methyl Tautomer (ppm) |

| C3 | ~148-152 | ~140-144 |

| C4 | ~105-110 | ~105-110 |

| C5 | ~130-135 | ~140-145 |

| CH₃ | ~12-15 | ~10-13 |

Note: These are estimated ranges based on literature data for substituted pyrazoles and may vary.[14][15]

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Stock Solution Preparation: Prepare a stock solution of the purified compound in a non-polar solvent (e.g., hexane or cyclohexane) at a concentration of approximately 10⁻³ M.

-

Sample Preparation: Prepare a series of solutions in solvents of varying polarity (e.g., cyclohexane, dichloromethane, acetonitrile, methanol, water) by diluting the stock solution to a final concentration of approximately 10⁻⁵ M.

-

Spectral Acquisition: Record the UV-Vis absorption spectra of each solution from 200 to 400 nm using a quartz cuvette with a 1 cm path length. Use the respective solvent as a blank.

-

Data Analysis:

-

Identify the λ_max for each tautomeric form.

-

Analyze the changes in the absorption spectra as a function of solvent polarity. A shift in the equilibrium will be reflected by changes in the relative intensities of the absorption bands corresponding to each tautomer.

-

The keto form (if present) is generally favored in more polar solvents due to better solvation of the more polar tautomer.[13]

-

Computational Modeling: A Theoretical Approach to Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the relative stabilities of tautomers and to predict their spectroscopic properties.[18][19] By calculating the electronic energies of the optimized geometries of the different tautomers, their relative populations can be estimated.

Protocol: DFT Calculations for Tautomer Stability

-

Structure Building: Build the 3D structures of the possible tautomers of 3-methyl-1-nitro-1H-pyrazole (i.e., 3-methyl-1-nitro-1H-pyrazole and 5-methyl-1-nitro-1H-pyrazole) using a molecular modeling software.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM or SMD) at a suitable level of theory, such as B3LYP/6-311++G(d,p).[18][20][21] The absence of imaginary frequencies will confirm that the optimized structures are true minima on the potential energy surface.

-

Energy Calculation: Calculate the single-point electronic energies of the optimized structures.

-

Thermodynamic Analysis: From the frequency calculations, obtain the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

-

Relative Stability Determination: Compare the relative Gibbs free energies (ΔG) of the tautomers to determine their relative stabilities. The tautomer with the lower Gibbs free energy is the more stable form.

-

NMR Chemical Shift Prediction: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict the ¹³C and ¹H NMR chemical shifts for each tautomer.[22] Compare the calculated shifts with the experimental data to aid in the assignment of the observed signals.

Start [label="Build Tautomer Structures"]; Step1 [label="Geometry Optimization &\nFrequency Calculation (DFT)"]; Step2 [label="Calculate Electronic Energies"]; Step3 [label="Thermodynamic Analysis (ΔG)"]; Step4 [label="Predict NMR Chemical Shifts (GIAO)"]; Compare [label="Compare with Experimental Data", shape=parallelogram, fillcolor="#FBBC05"]; End [label="Determine Relative Stabilities\n& Assign Spectra", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step1 -> Step4; Step3 -> Compare; Step4 -> Compare; Compare -> End; }

Figure 3: Computational Workflow for Tautomer Analysis.Conclusion and Future Directions

The tautomerism of 3-methyl-1-nitro-1H-pyrazole represents a fascinating and important area of study with direct relevance to drug development and materials science. This guide has provided a comprehensive framework for the investigation of its tautomeric forms, integrating synthetic, spectroscopic, and computational approaches. The detailed protocols herein are designed to be readily implemented in a research setting, enabling a thorough characterization of this dynamic system.

Future research could explore the impact of tautomerism on the biological activity of 3-methyl-1-nitro-1H-pyrazole and its derivatives. Investigating the solid-state structure through X-ray crystallography would provide invaluable information to complement the solution-phase studies.[18] Furthermore, exploring the kinetics of the tautomeric interconversion using dynamic NMR techniques would offer a more complete picture of this intriguing molecular system. A deeper understanding of these fundamental properties will undoubtedly pave the way for the rational design of novel therapeutic agents and advanced materials based on the nitropyrazole scaffold.

References

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.

- Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups. (2019). MDPI.

- The annular tautomerism of the curcuminoid NH-pyrazoles. (n.d.). RSC Publishing.

- The use of NMR spectroscopy to study tautomerism. (2006). Bohrium.

- Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub.

- Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). NIH.

- A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. (n.d.). ScienceDirect.

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry.

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2026). Magnetic Resonance in Chemistry.

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC - NIH.

- Prototropic tautomerism of heteroarom

- PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. IV.

- Tautomerism Example. (n.d.). BYJU'S.

- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr

- Tautomer. (n.d.). chemeurope.com.

- Tautomer. (n.d.). Wikipedia.

- 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. (n.d.). NIH.

- Electrochemical characteristics of nitro-heterocyclic compounds of biological interest. I. The influence of solvent. (1988). PubMed.

- DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. (2023). PMC - NIH.

- Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Oriental Journal of Chemistry.

- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). NIH.

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC - PubMed Central.

- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare.

- Nitroheterocyclic drugs with broad spectrum activity. (n.d.). PubMed.

- Investigation on the stability of the Enol Tautomer of Favipiravir and its derivatives by DFT, QTAIM, NBO, NLO and 1H-NMR. (n.d.). Taylor & Francis Online.

- 4-Nitropyrazole 2075-46-9 wiki. (n.d.). Guidechem.

- N-Nitropyrazole. (n.d.). IUCr.

- Theoretical Study by Density Functional Theory Method (DFT)

- Density functional theory calculations on tautomerism of 5-fluorocytosine. (2025).

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][12][18]triazin-7(6H)-ones and Derivatives. (n.d.). MDPI.

- Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. (n.d.). RSC Publishing.

- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Indian Academy of Sciences.

- Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (n.d.). The Journal of Organic Chemistry.

- Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis. (2025).

- 3-Nitro-1H-pyrazole synthesis. (n.d.). ChemicalBook.

- Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles... (n.d.).

- Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. (2021). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (2025).

- Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (n.d.). The Journal of Organic Chemistry.

- Tautomers of 3-methyl-5-pyrazolone. (2023). Reddit.

- Studies of novel nitro-substituted nitrogen heterocyclic compounds. (n.d.). LSBU Open Research.

- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Sc

- On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022). PMC - NIH.

- (PDF) Nitropyrazoles (review). (2025).

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Tautomer [chemeurope.com]

- 4. byjus.com [byjus.com]

- 5. Tautomer - Wikipedia [en.wikipedia.org]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrochemical characteristics of nitro-heterocyclic compounds of biological interest. I. The influence of solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitroheterocyclic drugs with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 13. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 20. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 22. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Profiling of 3-Methyl-1-nitro-1H-pyrazole

Foreword: Navigating the Physicochemical Landscape of Novel Pyrazole Derivatives

In the realm of pharmaceutical and agrochemical research, the pyrazole scaffold remains a cornerstone for the development of new bioactive molecules. The introduction of a nitro group, as in 3-Methyl-1-nitro-1H-pyrazole, can significantly modulate the electronic and steric properties, thereby influencing its biological activity, absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of the compound's fundamental physicochemical properties—namely its solubility and stability—is not merely a regulatory prerequisite but a critical determinant of its developmental fate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the solubility and stability of 3-Methyl-1-nitro-1H-pyrazole, ensuring a robust and scientifically sound data package for informed decision-making. While direct experimental data for this specific isomer is not extensively published, this document synthesizes established principles and methodologies from closely related analogues to provide a robust investigational blueprint.

Section 1: Physicochemical Characterization of 3-Methyl-1-nitro-1H-pyrazole

A foundational understanding of the intrinsic properties of 3-Methyl-1-nitro-1H-pyrazole is paramount before embarking on solubility and stability studies.

1.1. Molecular Structure and Key Properties

-

IUPAC Name: 3-Methyl-1-nitro-1H-pyrazole

-

Molecular Formula: C₄H₅N₃O₂[1]

-

Molecular Weight: 127.10 g/mol [1]

-

Appearance: Expected to be a crystalline solid, potentially with a light yellow hue, characteristic of some nitroaromatic compounds.

1.2. The Significance of the Nitro Group and Methyl Group Placement

The position of the nitro group on the pyrazole ring is a critical determinant of the molecule's electronic distribution and, consequently, its reactivity and intermolecular interactions. In 3-Methyl-1-nitro-1H-pyrazole, the nitro group is attached to a nitrogen atom of the pyrazole ring, which will significantly influence its hydrogen bonding capacity and thermal stability compared to isomers where the nitro group is on a carbon atom[3][4]. The methyl group at the 3-position will also contribute to the molecule's lipophilicity.

Section 2: A Methodical Approach to Solubility Assessment

Aqueous and solvent solubility are critical parameters that directly impact bioavailability and formulation development. The following protocols are designed to provide a comprehensive solubility profile.

2.1. Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility method, also known as the shake-flask method, is the gold standard for determining the intrinsic solubility of a compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: An excess amount of 3-Methyl-1-nitro-1H-pyrazole is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile, and relevant biorelevant media like FaSSIF and FeSSIF).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are filtered through a 0.22 µm syringe filter to remove undissolved solids. Care must be taken to ensure the filter does not adsorb the compound.

-

Quantification: The concentration of 3-Methyl-1-nitro-1H-pyrazole in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A suitable HPLC method for a related pyrazolone derivative involved a C18 column with a mobile phase of acetonitrile and water[5].

2.2. Data Presentation: Solubility Profile of 3-Methyl-1-nitro-1H-pyrazole

The quantitative data should be summarized in a clear and concise table for easy comparison.

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Purified Water | 25 | Hypothetical Value | Hypothetical Value |

| pH 1.2 Buffer | 37 | Hypothetical Value | Hypothetical Value |

| pH 6.8 Buffer | 37 | Hypothetical Value | Hypothetical Value |

| pH 7.4 Buffer | 37 | Hypothetical Value | Hypothetical Value |

| Ethanol | 25 | Hypothetical Value | Hypothetical Value |

| Acetonitrile | 25 | Hypothetical Value | Hypothetical Value |

Note: The values in this table are placeholders and would be populated with experimental data.

2.3. Causality Behind Experimental Choices

-

Choice of Solvents: The selection of aqueous buffers at different pH values is crucial for understanding the impact of ionization on solubility, particularly for compounds with ionizable groups. Organic solvents like ethanol and acetonitrile are included to assess solubility in common co-solvents used in formulations.

-

Temperature Control: Performing solubility studies at both room temperature (25 °C) and physiological temperature (37 °C) provides data relevant to both storage conditions and in vivo performance.

2.4. Visualization of the Solubility Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Section 3: Rigorous Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of 3-Methyl-1-nitro-1H-pyrazole under various stress conditions is mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH)[6]. These studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and establishing appropriate storage conditions.

3.1. Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.

Step-by-Step Methodology:

-

Preparation of Stock Solution: A stock solution of 3-Methyl-1-nitro-1H-pyrazole is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Aliquots of the stock solution are subjected to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is kept at 80 °C for 48 hours.

-

Photolytic Degradation: The solution is exposed to a calibrated light source (e.g., UV-A and visible light) as per ICH Q1B guidelines[6].

-

-

Neutralization and Dilution: After the specified stress period, the acidic and basic samples are neutralized. All samples are then diluted to a suitable concentration for analysis.

-

Analysis: The stressed samples are analyzed by a stability-indicating HPLC method, typically coupled with a mass spectrometer (LC-MS), to separate and identify the parent compound and any degradation products.

3.2. Data Presentation: Summary of Forced Degradation Results

The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | % Degradation of Parent Compound | Number of Degradants Observed | Major Degradant (m/z) |

| 0.1 M HCl, 60 °C | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 0.1 M NaOH, 60 °C | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 3% H₂O₂, RT | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 80 °C, Solid State | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Photolytic (ICH Q1B) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Note: The values in this table are placeholders and would be populated with experimental data.

3.3. Authoritative Grounding and Mechanistic Insights

-

Nitroaromatic Compound Stability: Nitroaromatic compounds can be susceptible to reduction of the nitro group under certain conditions, potentially forming nitroso and amino derivatives[7]. The pyrazole ring itself is generally stable, but the presence of the nitro group can influence its susceptibility to nucleophilic attack, especially under basic conditions.

-

Photostability: Compounds with nitroaromatic moieties can be photosensitive[6]. The absorption of light can lead to the formation of reactive excited states, which can then undergo various degradation reactions.

3.4. Visualization of the Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Section 4: Concluding Remarks and Future Directions

The solubility and stability studies outlined in this guide provide a robust framework for the comprehensive physicochemical characterization of 3-Methyl-1-nitro-1H-pyrazole. The generated data will be invaluable for guiding formulation development, establishing appropriate storage and handling procedures, and fulfilling regulatory requirements. Further investigations could involve more detailed mechanistic studies of the observed degradation pathways and the assessment of the compound's stability in complex biological matrices. A thorough understanding of these fundamental properties is a critical step in unlocking the full therapeutic or agrochemical potential of this promising pyrazole derivative.

References

-